5-(4-bromobenzyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one
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Overview
Description
5-(4-bromobenzyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one is a complex organic compound that features a pyrimidinone core substituted with bromobenzyl, chlorophenyl, and piperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromobenzyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of 4-bromobenzyl chloride: This can be achieved by reacting 4-bromotoluene with chlorine in the presence of a catalyst.
Synthesis of 4-(4-chlorophenyl)piperazine: This involves the reaction of 4-chloroaniline with piperazine under suitable conditions.
Coupling Reaction: The final step involves coupling the 4-bromobenzyl chloride with 4-(4-chlorophenyl)piperazine and 6-methylpyrimidin-4(3H)-one under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It is used in assays to understand its binding affinity and specificity towards various proteins and enzymes.
Medicine
The compound is of interest in medicinal chemistry for its potential therapeutic properties. It is investigated for its activity against various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, the compound is used in the development of new pharmaceuticals and agrochemicals. It is also explored for its potential use in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(4-bromobenzyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
- 4-bromobenzyl chloride
- 4-(4-chlorophenyl)piperazine
- 6-methylpyrimidin-4(3H)-one
Uniqueness
The uniqueness of 5-(4-bromobenzyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H22BrClN4O |
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Molecular Weight |
473.8 g/mol |
IUPAC Name |
5-[(4-bromophenyl)methyl]-2-[4-(4-chlorophenyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C22H22BrClN4O/c1-15-20(14-16-2-4-17(23)5-3-16)21(29)26-22(25-15)28-12-10-27(11-13-28)19-8-6-18(24)7-9-19/h2-9H,10-14H2,1H3,(H,25,26,29) |
InChI Key |
QTWBDOQUYKMZHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)C3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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